molecular formula C27H26FN5O3 B2836817 1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide CAS No. 1251619-49-4

1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No. B2836817
CAS RN: 1251619-49-4
M. Wt: 487.535
InChI Key: LHRWJURDKIAHFP-UHFFFAOYSA-N
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Description

1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H26FN5O3 and its molecular weight is 487.535. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

A study by Jeankumar et al. (2013) explored ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, synthesized via molecular hybridization. These compounds, including a derivative with a similar structure to the compound , showed promising in vitro activity against Mycobacterium tuberculosis, with significant inhibition of MTB DNA gyrase and no cytotoxicity at 50 μM.

Antibacterial and Anthelmintic Activity

Research by Sanjeevarayappa et al. (2015) focused on the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound structurally similar to the one . This compound demonstrated poor antibacterial and moderate anthelmintic activities.

Cytotoxic Activity Against Cancer Cells

A study by Hassan et al. (2014) involved synthesizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, exhibiting similar structural features to the compound . These were evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds including derivatives of the compound . These compounds showed significant inhibition of COX-2, indicating potential as anti-inflammatory and analgesic agents.

Radiotracer for CB1 Cannabinoid Receptors

Katoch-Rouse and Horti (2003) developed N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a radiotracer. This compound, bearing resemblance to the queried compound, is a potential tool for studying CB1 cannabinoid receptors in the brain using positron emission tomography.

Met Kinase Inhibitor

Research by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. A derivative of the compound was advanced to clinical trials for its efficacy in inhibiting tumor growth.

properties

IUPAC Name

1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O3/c1-35-22-9-7-18(8-10-22)17-30-26(34)19-11-14-33(15-12-19)25-23(6-3-13-29-25)27-31-24(32-36-27)20-4-2-5-21(28)16-20/h2-10,13,16,19H,11-12,14-15,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRWJURDKIAHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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